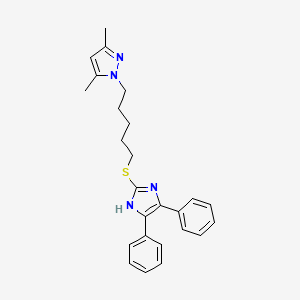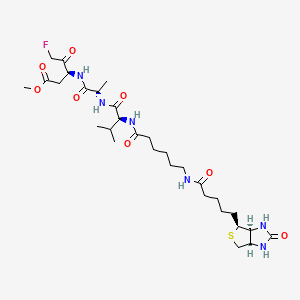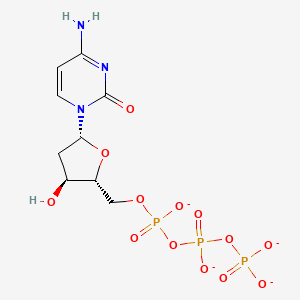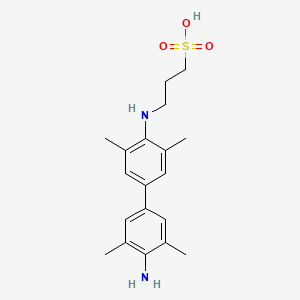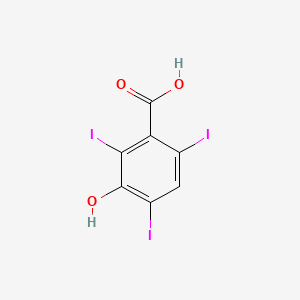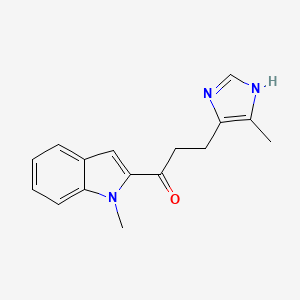![molecular formula C11H16N2O B1663397 Pyridine, 3-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]- CAS No. 161416-43-9](/img/structure/B1663397.png)
Pyridine, 3-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 3-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]- is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a pyridine ring substituted with a methoxy group linked to a chiral pyrrolidine moiety. The presence of the chiral center in the pyrrolidine ring adds to the complexity and potential specificity of its interactions in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]- typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chiral Center: The chiral center is introduced using enantioselective synthesis techniques, such as asymmetric hydrogenation or chiral auxiliary-based methods.
Attachment of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions, often using methanol or other methoxy-containing reagents.
Coupling with Pyridine: The final step involves coupling the pyrrolidine moiety with a pyridine ring, typically through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of pyridine oxides.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Pyridine, 3-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a ligand for receptor studies.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Pyridine, 3-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center in the pyrrolidine ring allows for enantioselective binding, which can lead to specific biological effects. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Nicotine: A well-known pyridine derivative with a similar structure but different biological activity.
Anabasine: Another pyridine alkaloid with structural similarities.
Lobeline: A compound with a similar pyrrolidine ring but different substituents.
Uniqueness
Pyridine, 3-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]- is unique due to its specific chiral center and the combination of the pyridine and pyrrolidine moieties
Properties
CAS No. |
161416-43-9 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine |
InChI |
InChI=1S/C11H16N2O/c1-13-7-3-4-10(13)9-14-11-5-2-6-12-8-11/h2,5-6,8,10H,3-4,7,9H2,1H3/t10-/m0/s1 |
InChI Key |
MVLJPWPLDPHKST-JTQLQIEISA-N |
SMILES |
CN1CCCC1COC2=CN=CC=C2 |
Isomeric SMILES |
CN1CCC[C@H]1COC2=CN=CC=C2 |
Canonical SMILES |
CN1CCCC1COC2=CN=CC=C2 |
Synonyms |
3-(2-(pyrrolidinyl)methoxy)pyridine A 84543 A-84543 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



